molecular formula C16H17ClN2 B14080654 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine

5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine

Cat. No.: B14080654
M. Wt: 272.77 g/mol
InChI Key: KABALDQFQVGBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorine atom, a methyl group, a phenylethenyl group, and a propan-2-yl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylpyrimidine and styrene.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the phenylethenyl group, converting it to a phenylethyl group.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of phenylethyl derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the chlorine atom and other substituents can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-methyl-2-propan-2-ylpyrimidine: Lacks the phenylethenyl group, which may result in different biological activities.

    4-Methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the chlorine atom, potentially altering its reactivity and binding properties.

    5-Chloro-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the methyl group, which may affect its steric and electronic characteristics.

Uniqueness

The presence of the chlorine atom, methyl group, phenylethenyl group, and propan-2-yl group in 5-Chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine makes it unique

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

5-chloro-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine

InChI

InChI=1S/C16H17ClN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

KABALDQFQVGBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.